3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate
Overview
Description
3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate is a fluorinated methacrylate compound known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of coatings and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate typically involves the telomerization process. This process starts with the reaction of perfluoroalkyl iodides with ethylene to form fluorotelomer iodides. These intermediates are then converted into fluorotelomer alcohols, which are further reacted with methacrylic acid or its derivatives to produce the final methacrylate compound .
Industrial Production Methods
Industrial production of this compound often employs UV-initiated radical polymerization. This method involves the use of UV light to initiate the polymerization of the methacrylate monomers, resulting in the formation of smooth, transparent fluorinated coatings . The process is efficient and can be applied to various substrates, including glass and microfiber cloths.
Chemical Reactions Analysis
Types of Reactions
3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate undergoes several types of chemical reactions, including:
Radical Polymerization: Initiated by UV light or other radical initiators.
Substitution Reactions: Involving the replacement of functional groups on the methacrylate backbone.
Common Reagents and Conditions
Radical Polymerization: UV light, radical initiators (e.g., benzoyl peroxide).
Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The primary products formed from these reactions are fluorinated polymers and copolymers, which exhibit excellent liquid repellence, low surface energy, and high durability .
Scientific Research Applications
3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced fluorinated polymers and coatings.
Biology: Employed in the development of bio-compatible materials with low surface energy.
Medicine: Investigated for use in medical devices and implants due to its chemical resistance and stability.
Industry: Applied in the production of protective coatings, anti-fouling surfaces, and self-cleaning materials.
Mechanism of Action
The compound exerts its effects primarily through its fluorinated structure, which imparts unique properties such as low surface energy and high chemical resistance. The molecular targets and pathways involved include the interaction of the fluorinated chains with various substrates, leading to the formation of stable, durable coatings .
Comparison with Similar Compounds
Similar Compounds
Perfluoroalkyl methacrylates: Similar in structure but may vary in the length of the perfluoroalkyl chain.
Fluorotelomer methacrylates: Differ in the telomerization process and resulting properties.
Uniqueness
3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate stands out due to its specific perfluoro-7-methyloctyl group, which provides a balance of hydrophobicity and reactivity, making it particularly suitable for high-performance coatings and polymers .
Properties
IUPAC Name |
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F19O3/c1-5(2)7(37)38-4-6(36)3-8(17,18)10(20,21)12(24,25)14(28,29)13(26,27)11(22,23)9(19,15(30,31)32)16(33,34)35/h6,36H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVNMSONKCMAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F19O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379911 | |
Record name | (Perfluoro-7-methyloctyl)-2-hydroxypropyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88752-37-8 | |
Record name | (Perfluoro-7-methyloctyl)-2-hydroxypropyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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